![molecular formula C11H8ClNO2 B12313462 6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position on the quinoline ring, along with a dioxolo group fused to the quinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Methylation: The methyl group at the 7th position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Formation of Dioxolo Group: The dioxolo group can be introduced through a cyclization reaction involving suitable diol precursors and acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.
類似化合物との比較
Similar Compounds
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Similar structure but with a carboxaldehyde group.
Oxolinic Acid: A quinoline compound with antibacterial properties.
Uniqueness
6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific substitution pattern and the presence of the dioxolo group, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
6-chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-7-3-9-10(15-5-14-9)4-8(7)13-11(6)12/h2-4H,5H2,1H3 |
InChIキー |
FBTXIESUAORICK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C=C2N=C1Cl)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



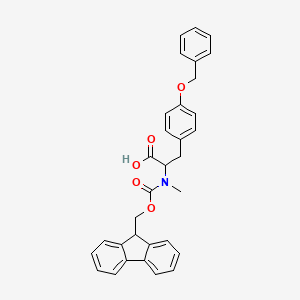
![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)
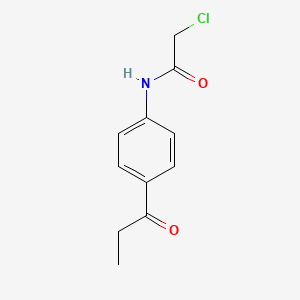
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)
![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)
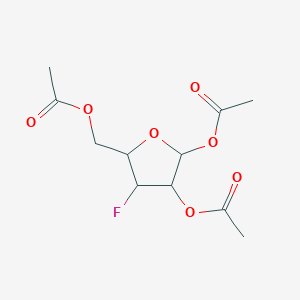
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
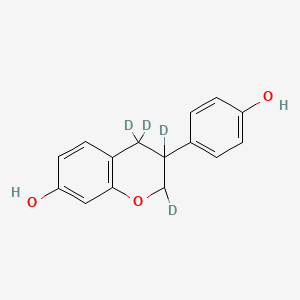
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

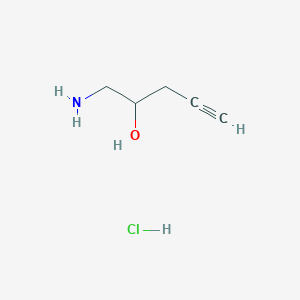
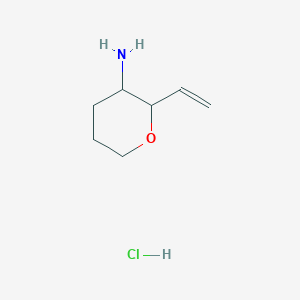
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)
